Fmoc-D-beta-homovaline
Overview
Description
Fmoc-D-beta-homovaline: is a derivative of the amino acid valine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for the sequential addition of amino acids to form peptides.
Mechanism of Action
Target of Action
Fmoc-D-beta-homovaline, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, is a derivative of the amino acid valine . The primary targets of this compound are likely to be proteins or enzymes that interact with valine or its derivatives.
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . This suggests that this compound may interact with its targets through the Fmoc group, which can be removed under certain conditions to expose the amino group, allowing it to interact with other molecules.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the action of this compound may be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-beta-homovaline typically involves the protection of the amino group of D-beta-homovaline with the Fmoc group. This can be achieved by reacting D-beta-homovaline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of Fmoc-protected amino acids.
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-beta-homovaline undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-D-beta-homovaline is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, this compound is used to study protein structure and function. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also utilized in the production of peptide-based materials for various applications, including drug delivery systems and biomaterials .
Comparison with Similar Compounds
Fmoc-L-beta-homovaline: Similar to Fmoc-D-beta-homovaline but with the L-configuration of the amino acid.
Fmoc-L-valine: Another Fmoc-protected amino acid, differing in the side chain structure.
Uniqueness: this compound is unique due to its D-configuration, which can impart different structural and functional properties to the peptides synthesized using this compound. The D-configuration can enhance the stability and resistance to enzymatic degradation of the resulting peptides .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDMTAMWOIQTOB-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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